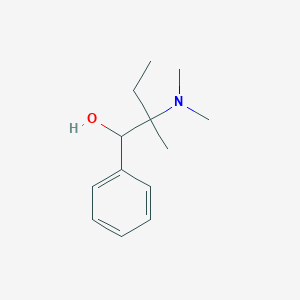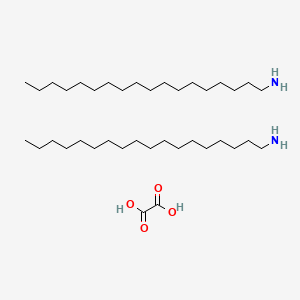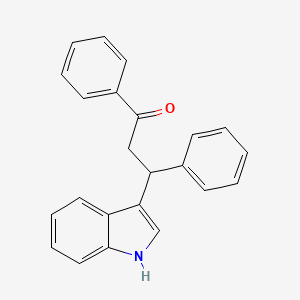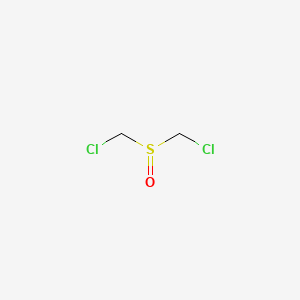![molecular formula C16H25NO4 B14730643 Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate CAS No. 6416-87-1](/img/structure/B14730643.png)
Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropylamino group. The compound’s unique structure makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 4-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Substitution: The ethyl 4-aminobenzoate is then reacted with 3,3-diethoxypropylamine under controlled conditions to introduce the 3,3-diethoxypropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its ester group can be hydrolyzed by esterases, making it useful in enzymatic studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ester functionality makes it valuable in the synthesis of polymers and resins.
作用機序
The mechanism of action of Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-aminobenzoic acid derivative, which can then interact with enzymes or receptors. The 3,3-diethoxypropylamino group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
類似化合物との比較
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with a dimethylamino group instead of the 3,3-diethoxypropylamino group.
Ethyl 4-aminobenzoate: Lacks the additional amino substituent, making it less complex.
Methyl 4-[(3,3-diethoxypropyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound stands out due to the presence of the 3,3-diethoxypropylamino group, which imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
6416-87-1 |
|---|---|
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
ethyl 4-(3,3-diethoxypropylamino)benzoate |
InChI |
InChI=1S/C16H25NO4/c1-4-19-15(20-5-2)11-12-17-14-9-7-13(8-10-14)16(18)21-6-3/h7-10,15,17H,4-6,11-12H2,1-3H3 |
InChIキー |
QMHNXXVKRSADJC-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCNC1=CC=C(C=C1)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)




